2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole

Catalog No.
S6522584
CAS No.
1781320-87-3
M.F
C6H6BrF2NS
M. Wt
242.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazol...

CAS Number

1781320-87-3

Product Name

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole

Molecular Formula

C6H6BrF2NS

Molecular Weight

242.1
BDEMT is a thiazole derivative that is composed of a five-membered ring containing a sulfur atom, which is the basis of its heterocyclic nature. The name BDEMT is derived from the presence of bromine (Br), difluoroethyl (-C2H3F2), and methyl (CH3) groups attached to the thiazole ring. This compound was first synthesized and reported by researchers at Merck & Co., Inc. in their patent application in 2007, which described BDEMT as a potent and selective inhibitor of protein kinase B (PKB) activity, a signaling molecule that is dysregulated in many cancers.
BDEMT is a colorless to light yellow solid that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The molecular weight of BDEMT is 247.16 g/mol, and the empirical formula is C7H7BrF2N2S. The melting point of BDEMT is reported to be in the range of 148–152°C, and the boiling point is not available in the literature. The structure of BDEMT has been determined by X-ray crystallography, revealing a planar and rigid thiazole ring system.
The synthesis of BDEMT involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride and subsequent reaction with sodium hydride and 1,1-difluoroethyl bromide in dimethylformamide (DMF) to yield BDEMT in high yield. The characterization of BDEMT is performed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and elemental analysis.
The analytical methods used for the detection and quantification of BDEMT include HPLC coupled with UV or MS detection, gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been utilized for the determination of BDEMT in various matrices such as plasma, serum, tissue, and cell lysates.
The biological properties of BDEMT are the subject of extensive research, and its potential as a therapeutic agent has been investigated in several disease models. BDEMT has been found to exhibit potent and selective inhibitory activity against PKB, a serine/threonine kinase that is critically involved in various cellular processes such as cell survival, proliferation, and metabolism. BDEMT has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in mouse xenograft models. BDEMT has also been reported to have antifungal activity against Candida albicans and antiviral activity against influenza virus.
The toxicity and safety profile of BDEMT have been evaluated in preclinical studies, revealing that this compound has low acute toxicity and is well-tolerated at therapeutic doses. The toxicological effects of BDEMT on organ function, hematological parameters, and histopathology have been investigated in rats and mice, demonstrating no significant adverse effects at doses up to 100 mg/kg/day. However, caution should be exercised when handling BDEMT due to its irritant properties and potential for skin and eye irritation.
The applications of BDEMT in scientific experiments are varied and include the study of PKB signaling pathways, cancer biology, fungal and viral infections, and metabolic disorders. BDEMT has been used as a tool compound to investigate the role of PKB isoforms in various cellular processes and disease states. BDEMT has also been employed as a lead compound for the development of PKB inhibitors with improved potency and selectivity. Furthermore, BDEMT has been tested in combination with other anticancer agents to enhance their efficacy and overcome drug resistance.
The current state of research on BDEMT is focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential for clinical use. Researchers are investigating the downstream effectors of PKB inhibition by BDEMT and identifying potential biomarkers of response to this compound. The synthesis of BDEMT analogs with improved pharmacokinetic and pharmacodynamic profiles is underway, with the aim of developing more selective and efficacious PKB inhibitors. Clinical trials of BDEMT in cancer patients are yet to be reported.
The potential implications of BDEMT in various fields of research and industry are diverse and include drug discovery, diagnostics, and agriculture. BDEMT and its analogs could be developed into novel anticancer agents that target the PKB pathway, which is implicated in many types of cancer. BDEMT could also be used as a pharmacological tool to investigate other diseases where PKB is dysregulated, such as diabetes and cardiovascular diseases. In addition, BDEMT has been proposed as a diagnostic probe for positron emission tomography (PET) imaging due to its selective binding to PKB in vivo. BDEMT and its derivatives could also have applications as fungicides and antiviral agents in agriculture.
Despite the promising biological and pharmacological properties of BDEMT, several limitations and future directions need to be addressed. The safety and toxicity of BDEMT in long-term studies and at different doses and routes of administration need to be investigated thoroughly. The selectivity of BDEMT towards PKB isoforms needs to be optimized to avoid off-target effects. The mechanism of action of BDEMT in diseases such as cancer needs to be further elucidated, and its mode of inhibition of PKB activity needs to be confirmed. Lastly, the potential of BDEMT as a clinical candidate needs to be established in well-designed clinical trials.
Several future directions can be proposed for the further investigation of BDEMT and its analogs:
1) Development of more selective and potent inhibitors of PKB isoforms with improved pharmacokinetic and pharmacodynamic properties.
2) Investigation of the downstream effectors of PKB inhibition by BDEMT and identification of potential biomarkers of response to this compound.
3) Evaluation of the safety and toxicity of BDEMT in long-term studies and at different doses and routes of administration.
4) Elucidation of the mode of inhibition of PKB activity by BDEMT and confirmation of its selectivity towards PKB isoforms.
5) Exploration of the use of BDEMT as a diagnostic probe for PET imaging in cancer patients.
6) Investigation of the potential of BDEMT and its derivatives as antifungal and antiviral agents in agriculture.
7) Determination of the optimal dosing regimen and schedule of BDEMT and its analogs for the treatment of cancer.
8) Investigation of the potential of BDEMT and its analogs as therapeutics for other diseases where PKB is dysregulated, such as diabetes and cardiovascular diseases.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types